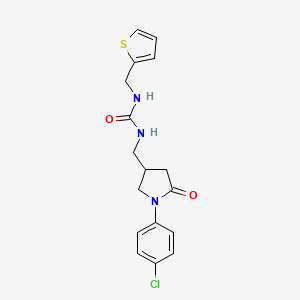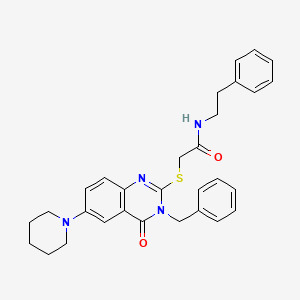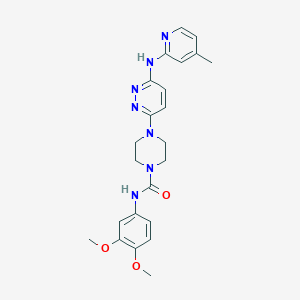![molecular formula C13H12N4O3S B2782805 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034234-87-0](/img/structure/B2782805.png)
4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have been identified as strategic compounds for various applications due to their unique properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction, where a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group occurs, leading to the formation of the pyrazolo[1,5-a]pyrimidine structure . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure also includes a methoxy group (OCH3) and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically characterized by the addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Wirkmechanismus
The mechanism of action of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves the inhibition of Aurora kinase A. This protein is involved in the regulation of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A can lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its potential as an anticancer agent, this compound has also been found to have anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is its specificity for Aurora kinase A. This compound has been found to selectively inhibit Aurora kinase A without affecting other kinases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide in scientific research. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to determine its efficacy and safety in humans. Another potential direction is the use of this compound in the treatment of inflammatory and pain disorders. Additionally, further research is needed to improve the solubility of this compound and develop more efficient synthesis methods.
Synthesemethoden
4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be synthesized through various methods. One of the most common methods is the reaction of 4-methoxybenzenesulfonyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine in the presence of a base. The reaction proceeds through the formation of a sulfonylurea intermediate, which is then converted to the final product through the addition of a nucleophile.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has been used in various scientific research applications. One of the most notable applications is in the field of cancer research. This compound has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. Inhibition of this protein can lead to the death of cancer cells, making this compound a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-methoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-2-4-12(5-3-11)21(18,19)16-10-8-14-13-6-7-15-17(13)9-10/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNPOVWLICPDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2782732.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2782734.png)
![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2782736.png)
![5-((3-Methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782737.png)

![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)